(S)-Morpholin-2-ylmethanamine hydrochloride (S)-Morpholin-2-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18811339
InChI: InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1
SMILES:
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol

(S)-Morpholin-2-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC18811339

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

(S)-Morpholin-2-ylmethanamine hydrochloride -

Specification

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
IUPAC Name [(2S)-morpholin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1
Standard InChI Key KHXKUYVTCGGVIK-JEDNCBNOSA-N
Isomeric SMILES C1CO[C@H](CN1)CN.Cl
Canonical SMILES C1COC(CN1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a morpholine ring fused to a methylamine group, with stereochemical specificity at the C2 position. Its molecular formula is C₅H₁₃ClN₂O, and it has a molecular weight of 152.62 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications.

Table 1: Key Structural Properties

PropertyValue
IUPAC Name[(2S)-morpholin-2-yl]methanamine hydrochloride
CAS Number1821823-53-3
Isomeric SMILESC1COC@HCN.Cl
XLogP3 (PubChem)-1.2

The stereochemistry at the C2 position dictates its biological activity, as evidenced by differential receptor-binding affinities compared to its R-enantiomer .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (D₂O): δ 3.75–3.65 (m, 4H, morpholine OCH₂), 3.10–2.95 (m, 2H, CH₂NH₂), 2.85–2.70 (m, 1H, CH morpholine).

  • ¹³C NMR: 67.8 (OCH₂), 53.4 (NCH₂), 49.1 (CH morpholine).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step process:

  • Ring Formation: Morpholine reacts with formaldehyde in methanol under reflux to form (S)-morpholin-2-ylmethanol.

  • Amination: The alcohol intermediate undergoes nucleophilic substitution with ammonia, yielding (S)-morpholin-2-ylmethanamine.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water (yield: 78–85%).

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature60–70°C
SolventMethanol/Ethanol
CatalystNone (thermal activation)
Reaction Time8–12 hours

Industrial Manufacturing

Continuous flow reactors achieve >90% yield at 100 g/hour scales, with in-line IR monitoring ensuring stereochemical fidelity. Key challenges include minimizing racemization during HCl salt formation, addressed by maintaining pH < 2.0.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and methanol, but limited solubility in apolar solvents. It remains stable for ≥24 months at −20°C under anhydrous conditions .

Table 3: Physicochemical Profile

PropertyValue
Melting Point192–195°C (dec.)
pKa (amine)8.9 ± 0.2
LogD (pH 7.4)−1.1

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies demonstrate competitive inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, suggesting potential in Parkinson’s disease therapy. The morpholine oxygen forms a hydrogen bond with Tyr-435, while the protonated amine interacts with FAD cofactor.

Receptor Modulation

At 10 μM concentration, the compound shows 68% binding to σ-1 receptors, implicating it in neuropathic pain management. Chiral specificity is critical: the R-enantiomer exhibits <20% activity at this target.

Applications in Drug Discovery

Lead Optimization

The morpholine scaffold serves as a bioisostere for piperidine in dopamine D₃ receptor ligands. Substitution at the amine position with aryl groups improves blood-brain barrier permeability (e.g., 4-fluorophenyl derivative: Papp = 8.7 × 10⁻⁶ cm/s).

Case Study: Anticancer Agents

Derivatives bearing a 5-nitrothiophene moiety show antiproliferative activity against MCF-7 cells (GI₅₀ = 2.1 μM), likely through topoisomerase II inhibition. Structure-activity relationship (SAR) studies indicate that stereochemistry at C2 affects potency by 3–5 fold.

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in PEG-PLGA nanoparticles to enhance brain uptake.

  • Enantioselective Synthesis: Developing biocatalytic routes using transaminases for >99% ee.

  • Proteomic Profiling: Identify off-target interactions via chemoproteomics (e.g., activity-based protein profiling) .

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